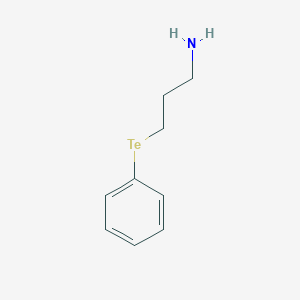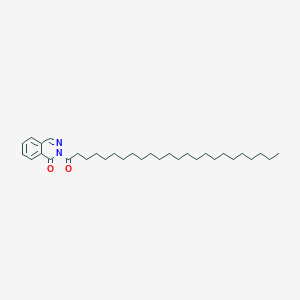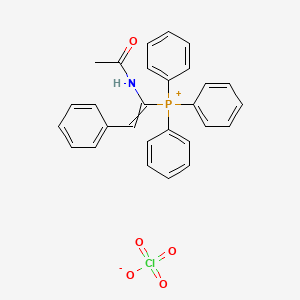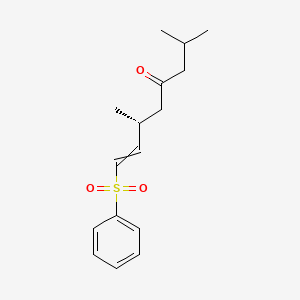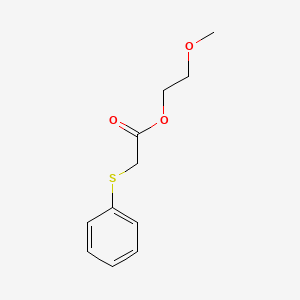
2-Methoxyethyl (phenylsulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl (phenylsulfanyl)acetate is an organic compound with the molecular formula C11H14O3S It is characterized by the presence of a methoxyethyl group, a phenylsulfanyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl (phenylsulfanyl)acetate typically involves the esterification of 2-methoxyethanol with phenylsulfanylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters ensures efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters.
Scientific Research Applications
2-Methoxyethyl (phenylsulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl (phenylsulfanyl)acetate involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation to form reactive intermediates, which can interact with biological molecules. The acetate group can be hydrolyzed to release acetic acid, which can participate in metabolic pathways.
Comparison with Similar Compounds
2-Methoxyethyl acetate: Similar in structure but lacks the phenylsulfanyl group.
Phenylsulfanylacetic acid: Contains the phenylsulfanyl group but lacks the methoxyethyl and acetate groups.
2-Ethoxyethyl (phenylsulfanyl)acetate: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness: 2-Methoxyethyl (phenylsulfanyl)acetate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both the methoxyethyl and phenylsulfanyl groups allows for diverse chemical transformations and interactions.
Properties
CAS No. |
135082-38-1 |
|---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-methoxyethyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C11H14O3S/c1-13-7-8-14-11(12)9-15-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
XANMPSGQGHPLQW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
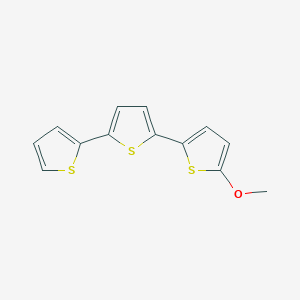
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)
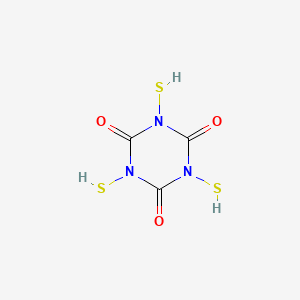
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
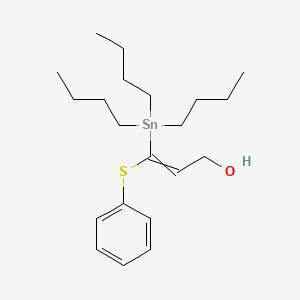
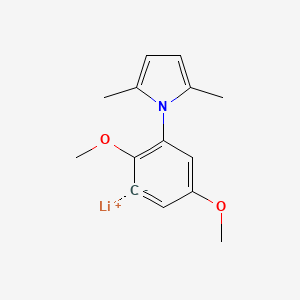

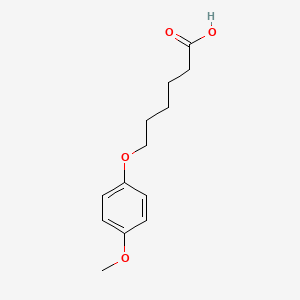
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
